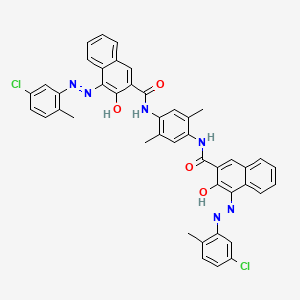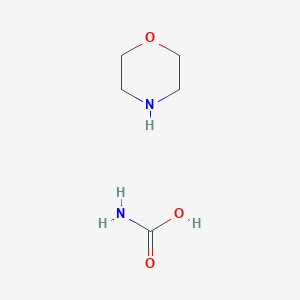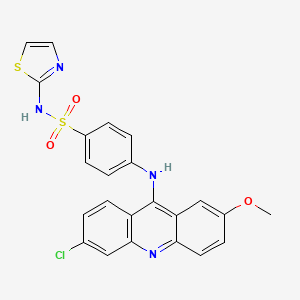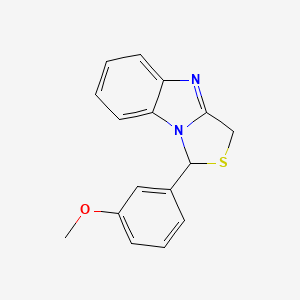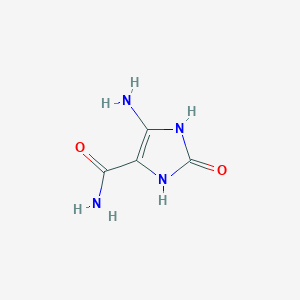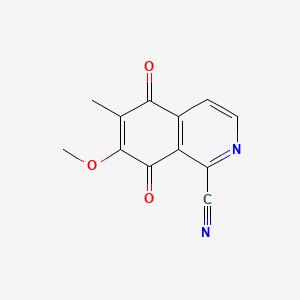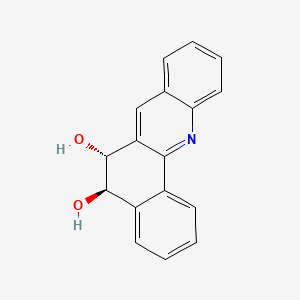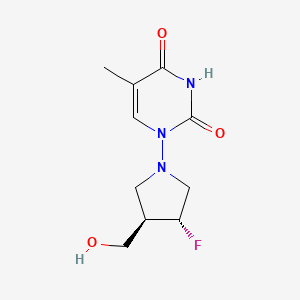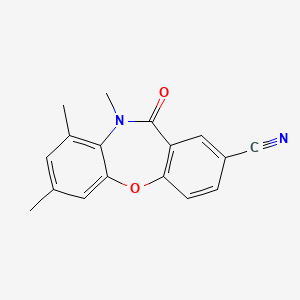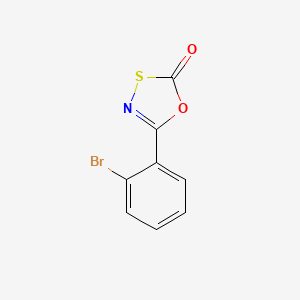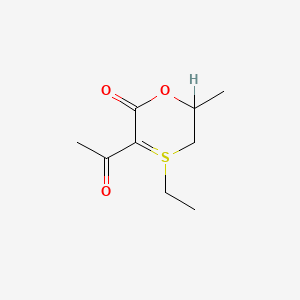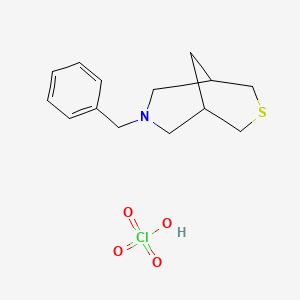
7-Benzyl-3-thia-7-azabicyclo(3.3.1)nonane perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-3-thia-7-azabicyclo(33These compounds contain a piperidine ring conjugated to a benzyl group through one nitrogen ring atom
Preparation Methods
The synthesis of 7-Benzyl-3-thia-7-azabicyclo(3.3.1)nonane perchlorate typically involves the reaction of suitable precursors under specific conditions. One common method involves the double Mannich cyclization of tetrahydrothiopyran-4-one with appropriate alkylating agents . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or perchloric acid to facilitate the cyclization process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-Benzyl-3-thia-7-azabicyclo(3.3.1)nonane perchlorate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of amines or alcohols.
Scientific Research Applications
7-Benzyl-3-thia-7-azabicyclo(3.3.1)nonane perchlorate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, this compound has been studied for its potential antiarrhythmic properties and its ability to interact with specific molecular targets . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-thia-7-azabicyclo(3.3.1)nonane perchlorate involves its interaction with specific molecular targets and pathways. This compound is known to interact with ion channels and receptors in the body, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
7-Benzyl-3-thia-7-azabicyclo(3.3.1)nonane perchlorate can be compared with other similar compounds, such as 7-benzyl-3-thia-7-azabicyclo(3.3.1)nonan-9-one and 7-benzyl-9-phenyl-3-thia-7-azabicyclo(3.3.1)nonan-9-ol hydroperchlorate . These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific arrangement of atoms and its ability to undergo a wide range of chemical reactions, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
89398-07-2 |
|---|---|
Molecular Formula |
C14H20ClNO4S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane;perchloric acid |
InChI |
InChI=1S/C14H19NS.ClHO4/c1-2-4-12(5-3-1)7-15-8-13-6-14(9-15)11-16-10-13;2-1(3,4)5/h1-5,13-14H,6-11H2;(H,2,3,4,5) |
InChI Key |
TXIGULLQJOBKIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1CSC2)CC3=CC=CC=C3.OCl(=O)(=O)=O |
Related CAS |
89398-06-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


